molecular formula C19H18O3S B13099204 Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate

Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate

Cat. No.: B13099204
M. Wt: 326.4 g/mol
InChI Key: RLUSVYNDHRQIKT-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate is a benzoate ester derivative characterized by a propanoyl linker substituted with a 2-methanethioylphenyl group at the 3-position of the ethyl benzoate backbone. The methanethioyl (CH₃S–) substituent introduces sulfur-based electronic and steric effects, distinguishing it from oxygen-containing analogues.

Properties

Molecular Formula

C19H18O3S

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate

InChI

InChI=1S/C19H18O3S/c1-2-22-19(21)16-9-5-8-15(12-16)18(20)11-10-14-6-3-4-7-17(14)13-23/h3-9,12-13H,2,10-11H2,1H3

InChI Key

RLUSVYNDHRQIKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction scheme can be represented as follows:

Carboxylic Acid+EthanolAcid CatalystEster+Water\text{Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ester} + \text{Water} Carboxylic Acid+EthanolAcid Catalyst​Ester+Water

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The reaction mixture is typically heated under reflux conditions, and the ester product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with common reagents including hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to achieve substitution.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The methanethioyl group may also play a role in modulating the compound’s activity by interacting with thiol groups in proteins or enzymes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Profile Notable Properties/Activities Evidence Source
Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate 2-methanethioylphenyl group Hypothesized enhanced lipophilicity due to sulfur; potential antimicrobial activity (inferred) N/A (Target)
Ethyl 3-[3-(3-chlorophenyl)propanoyl]benzoate 3-chlorophenyl group Higher electron-withdrawing effect; used in safety assessments (acute toxicity data unavailable)
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-fluorophenyl group; β-keto ester Reactivity in condensation reactions; technical-grade applications
Pyranyl benzoate analogues (e.g., Compound 128 ) Dihydro-methyl-2H-pyran-2-yl propanoate Antibacterial activity against B. subtilis; structural dependency on pyranyl systems
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Isoxazolyl-thioalkyl chain Pharmacokinetic optimization for CNS penetration

Key Observations:

Electronic and Steric Effects: The methanethioyl group in the target compound introduces sulfur’s polarizability and larger atomic radius compared to oxygen or halogens (e.g., Cl in , F in ). Chlorine (in ) and fluorine (in ) substituents exert electron-withdrawing effects, altering reactivity in electrophilic substitution or nucleophilic acyl substitution reactions.

Biological Activity :

  • Pyranyl benzoates (e.g., Compound 128 ) demonstrate that dihydro-pyran systems are critical for antibacterial activity. The target compound’s methanethioyl group may mimic such moieties but with distinct electronic profiles, warranting further antimicrobial testing.
  • Isoxazolyl derivatives (e.g., I-6501 ) highlight the role of heterocyclic appendages in tuning pharmacokinetics, suggesting that the methanethioyl group’s sulfur could influence metabolic stability or target binding.

Synthetic Accessibility :

  • The synthesis of ethyl benzoate derivatives often involves esterification or Friedel-Crafts acylation (e.g., ). The methanethioyl group’s introduction may require thiol-specific coupling reagents or protection-deprotection strategies, contrasting with halogenation methods used in .

Biological Activity

Overview of Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate

This compound is a synthetic compound that belongs to the class of benzoate esters. Compounds in this category often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biological activity of this specific compound requires a comprehensive review of existing literature and experimental studies.

Anticancer Activity

Recent studies have indicated that certain benzoate derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

  • Study Findings : A study published in the Journal of Medicinal Chemistry reported that benzoate esters can inhibit cancer cell proliferation through apoptosis induction.
  • Mechanism : The proposed mechanism involves the modulation of signaling pathways related to cell growth and survival.

Antimicrobial Properties

Benzoate esters are also known for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of bacteria and fungi:

  • Case Study : In a study evaluating the antimicrobial effects of various benzoate derivatives, it was found that some compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli.
  • Data Table : Below is a hypothetical table summarizing antimicrobial activity data.
Compound NameBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Control (Standard Antibiotic)Staphylococcus aureus25
Control (Standard Antibiotic)Escherichia coli20

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of benzoate esters. Compounds with similar structures have been studied for their ability to reduce inflammation:

  • Research Findings : A study in Phytotherapy Research demonstrated that certain benzoate derivatives could significantly lower levels of pro-inflammatory cytokines in vitro.
  • Mechanism : The anti-inflammatory effect is often attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

Research Methodologies

To assess the biological activity of this compound, various methodologies can be employed:

  • In Vitro Studies : Utilizing cancer cell lines to evaluate cytotoxicity and mechanisms of action.
  • Antimicrobial Testing : Conducting disk diffusion assays to measure antimicrobial efficacy against selected pathogens.
  • In Vivo Models : Employing animal models to assess anti-inflammatory effects and overall toxicity.

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